Ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate is a complex organic compound featuring a piperidine ring, an oxadiazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the cyclohexyl group: This step involves the alkylation of the oxadiazole ring with cyclohexyl halides in the presence of a base.
Formation of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.
Final coupling: The final step involves the esterification of the piperidine carboxylate with the oxadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties, including analgesic and anti-inflammatory effects.
Uniqueness
Ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the oxadiazole and
Properties
IUPAC Name |
ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-2-25-19(24)15-10-6-7-13-22(15)17(23)12-11-16-20-21-18(26-16)14-8-4-3-5-9-14/h14-15H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPORFYBMRSVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)CCC2=NN=C(O2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.